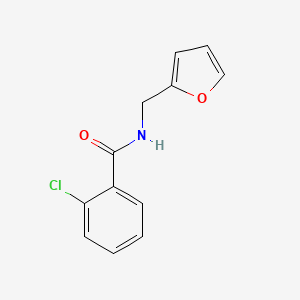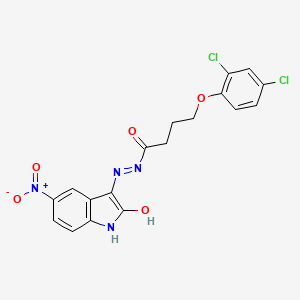![molecular formula C14H9Cl2IN2O2 B11696452 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11696452.png)
N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 3,5-dichloro-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. The hydrazone linkage allows it to act as a chelating agent, binding to metal ions and potentially inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-iodobenzohydrazide is unique due to the presence of both iodine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C14H9Cl2IN2O2 |
|---|---|
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C14H9Cl2IN2O2/c15-10-4-9(13(20)12(16)6-10)7-18-19-14(21)8-2-1-3-11(17)5-8/h1-7,20H,(H,19,21)/b18-7+ |
Clave InChI |
QMDLSDFMQHSXJW-CNHKJKLMSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
SMILES canónico |
C1=CC(=CC(=C1)I)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11696378.png)


![ethyl (2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696386.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
![6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B11696408.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)
![N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide](/img/structure/B11696423.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![3-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11696441.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
